3-Chloro-N-(5-phenylpyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-(5-phenylpyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a 3-chloro substituent and a 5-phenylpyridin-2-yl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(5-phenylpyridin-2-yl)benzamide typically involves the following steps:
Formation of 5-phenylpyridin-2-amine: This can be achieved through the reaction of 2-chloropyridine with phenylboronic acid in the presence of a palladium catalyst via Suzuki-Miyaura coupling.
Acylation Reaction: The 5-phenylpyridin-2-amine is then reacted with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(5-phenylpyridin-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with a methoxy group would yield 3-methoxy-N-(5-phenylpyridin-2-yl)benzamide.
Scientific Research Applications
3-Chloro-N-(5-phenylpyridin-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific receptors or enzymes.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can serve as a probe in biological studies to investigate the interaction of small molecules with biological targets.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(5-phenylpyridin-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
N-(5-phenylpyridin-2-yl)benzamide: Lacks the chloro substituent, which may affect its reactivity and binding properties.
3-Chloro-N-(pyridin-2-yl)benzamide: Lacks the phenyl group, which may influence its overall biological activity and specificity.
Uniqueness
3-Chloro-N-(5-phenylpyridin-2-yl)benzamide is unique due to the presence of both the chloro and phenyl groups, which can significantly impact its chemical reactivity and biological activity. These substituents can enhance its binding affinity to specific targets and improve its overall efficacy in various applications.
Properties
Molecular Formula |
C18H13ClN2O |
---|---|
Molecular Weight |
308.8 g/mol |
IUPAC Name |
3-chloro-N-(5-phenylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C18H13ClN2O/c19-16-8-4-7-14(11-16)18(22)21-17-10-9-15(12-20-17)13-5-2-1-3-6-13/h1-12H,(H,20,21,22) |
InChI Key |
QIWVNWJRDJKHCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.